molecular formula C9H10F2O4 B2360374 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid CAS No. 2176126-09-1

6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid

Cat. No.: B2360374
CAS No.: 2176126-09-1
M. Wt: 220.172
InChI Key: XAGJZAZPAYEPMY-UHFFFAOYSA-N
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Description

6,6-Difluorospiro[33]heptane-2,2-dicarboxylic acid is a unique chemical compound characterized by its spirocyclic structure and the presence of two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid typically involves the alkylation of diisopropylmalonate with 1,3-dibromo-2,2-dimethoxypropane . This reaction is followed by a series of steps including hydrolysis and decarboxylation to yield the final product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid undergoes various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution where halogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure provides a rigid framework that can influence the binding affinity and specificity of the compound. Pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

  • 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
  • 5,6-Difluoro-1H-indole-2-carboxylic acid
  • 1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester

Comparison: Compared to these similar compounds, 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid is unique due to the presence of two carboxylic acid groups and its specific spirocyclic structure.

Properties

IUPAC Name

2,2-difluorospiro[3.3]heptane-6,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O4/c10-9(11)3-7(4-9)1-8(2-7,5(12)13)6(14)15/h1-4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGJZAZPAYEPMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C(=O)O)C(=O)O)CC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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